2,2,3,3-Tetraethoxy-4-(4-methoxyphenyl)cyclobutane-1,1-dicarbonitrile 2,2,3,3-Tetraethoxy-4-(4-methoxyphenyl)cyclobutane-1,1-dicarbonitrile
Brand Name: Vulcanchem
CAS No.: 6435-87-6
VCID: VC0396853
InChI: InChI=1S/C21H28N2O5/c1-6-25-20(26-7-2)18(16-10-12-17(24-5)13-11-16)19(14-22,15-23)21(20,27-8-3)28-9-4/h10-13,18H,6-9H2,1-5H3
SMILES: CCOC1(C(C(C1(OCC)OCC)(C#N)C#N)C2=CC=C(C=C2)OC)OCC
Molecular Formula: C21H28N2O5
Molecular Weight: 388.5g/mol

2,2,3,3-Tetraethoxy-4-(4-methoxyphenyl)cyclobutane-1,1-dicarbonitrile

CAS No.: 6435-87-6

Main Products

VCID: VC0396853

Molecular Formula: C21H28N2O5

Molecular Weight: 388.5g/mol

2,2,3,3-Tetraethoxy-4-(4-methoxyphenyl)cyclobutane-1,1-dicarbonitrile - 6435-87-6

CAS No. 6435-87-6
Product Name 2,2,3,3-Tetraethoxy-4-(4-methoxyphenyl)cyclobutane-1,1-dicarbonitrile
Molecular Formula C21H28N2O5
Molecular Weight 388.5g/mol
IUPAC Name 2,2,3,3-tetraethoxy-4-(4-methoxyphenyl)cyclobutane-1,1-dicarbonitrile
Standard InChI InChI=1S/C21H28N2O5/c1-6-25-20(26-7-2)18(16-10-12-17(24-5)13-11-16)19(14-22,15-23)21(20,27-8-3)28-9-4/h10-13,18H,6-9H2,1-5H3
Standard InChIKey HZCNWVPDBKAQBU-UHFFFAOYSA-N
SMILES CCOC1(C(C(C1(OCC)OCC)(C#N)C#N)C2=CC=C(C=C2)OC)OCC
Canonical SMILES CCOC1(C(C(C1(OCC)OCC)(C#N)C#N)C2=CC=C(C=C2)OC)OCC
PubChem Compound 5243991
Last Modified Nov 11 2021
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